molecular formula C21H28O2 B602009 Levonorgestrel Impurity B CAS No. 19914-67-1

Levonorgestrel Impurity B

Cat. No. B602009
CAS RN: 19914-67-1
M. Wt: 312.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Levonorgestrel Impurity B, also known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is a reference standard in the European Pharmacopoeia . It is related to Levonorgestrel, a synthetic progestogen used as an oral contraceptive or emergency contraceptive pill .


Molecular Structure Analysis

The molecular formula of Levonorgestrel Impurity B is C21H28O2 . The InChI string is 1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15 (22)13-14 (16)5-7-18 (17)19 (20)10-12-21 (20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of Levonorgestrel Impurity B is 312.45 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Application Summary

Levonorgestrel Impurity B is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia .

Results or Outcomes

The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .

Bioavailability Prediction

Application Summary

A study focused on the bioavailability prediction of drugs used Levonorgestrel (LVN) released by 1.5 mg generic and brand-name tablets . The study aimed to develop an in vitro model for the bioavailability prediction of drugs .

Methods of Application

The developed method combined a standard dissolution test with an optimized parallel artificial membrane permeability assay (PAMPA) to gain insights into both drug release and gastrointestinal absorption .

Results or Outcomes

The results revealed a significant decrease in the release (15 ± 0.01 μg min −1 vs 30 ± 0.01 μg min −1) and absorption (19 ± 7 × 10 –6 ± 7 cm/s Pe vs 41 ± 15 × 10 –6 cm/s Pe) profiles of a generic LVN tablet when compared to the brand-name formulation . This explained unbalanced in vivo bioequivalence .

Analytical Method Development

Application Summary

Levonorgestrel EP Impurity B can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Levonorgestrel .

Results or Outcomes

The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .

Pharma Release Testing

Application Summary

Levonorgestrel Impurity B is suitable for use in several analytical applications including but not limited to pharma release testing .

Results or Outcomes

The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .

Quality Control Application

Application Summary

Levonorgestrel EP Impurity B can be used for Quality Controlled (QC) application during commercial production of Levonorgestrel .

Results or Outcomes

The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .

Food and Beverage Quality Control Testing

Application Summary

Levonorgestrel Impurity B is suitable for use in several analytical applications including but not limited to food and beverage quality control testing .

Results or Outcomes

The outcomes of these tests would vary based on the specific food or beverage product being tested. The results would provide valuable information about the identification, purity, and assay of the product .

Safety And Hazards

Levonorgestrel, the parent compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute dermal toxicity, acute inhalation toxicity, carcinogenicity, and reproductive toxicity .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652581
Record name (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel Impurity B

CAS RN

19914-67-1
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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